

1-Phenylisatin (CAS 723-89-7): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylisatin**

Cat. No.: **B182504**

[Get Quote](#)

This technical guide provides a comprehensive overview of **1-Phenylisatin** (CAS 723-89-7), intended for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, synthesis, and pharmacological activities of this compound, with a focus on its mechanism of action as a selective Cannabinoid-2 (CB2) receptor agonist.

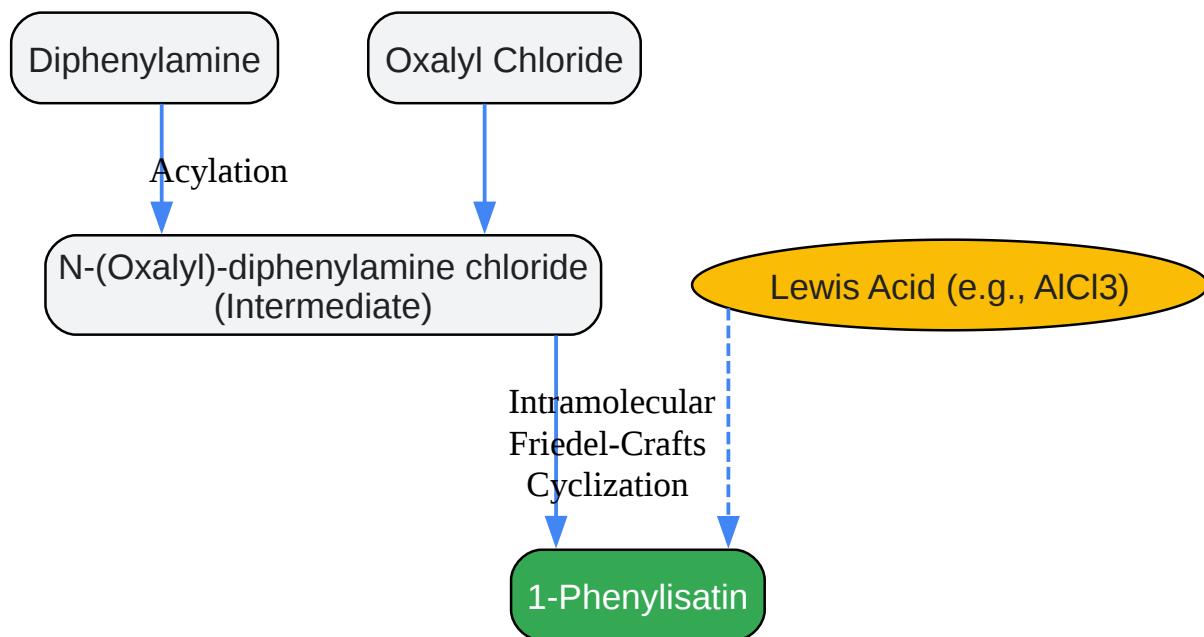
Physicochemical Properties and Identification

1-Phenylisatin, also known as 1-Phenyl-1H-indole-2,3-dione or N-Phenylisatin, is an isatin derivative with the molecular formula C₁₄H₉NO₂.^[1] It presents as a yellowish or brownish powder and is insoluble in water.^{[2][3][4]}

Table 1: Physicochemical Properties of **1-Phenylisatin**

Property	Value	Source
CAS Number	723-89-7	[1]
Molecular Formula	C ₁₄ H ₉ NO ₂	[1]
Molecular Weight	223.23 g/mol	[1]
Appearance	Yellowish or brownish powder	[4]
Melting Point	138-140 °C	[2]
Boiling Point	388.8 °C at 760 mmHg	
Solubility	Insoluble in water	[2] [3]
logP (Octanol/Water)	2.548 (Crippen Method)	[1]
Molar Refractive Index	62.08	[3]
Molar Volume	166.7 cm ³ /mol	[3]

Table 2: Compound Identification


Identifier	Value
IUPAC Name	1-phenylindole-2,3-dione
InChI	1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H
InChIKey	UWCPWBIMRYXUOU-UHFFFAOYSA-N
SMILES	C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O
Synonyms	1-Phenyl-1H-indole-2,3-dione, N-Phenylisatin, 1-Phenyl-2,3-indolinedione

Synthesis of 1-Phenylisatin

The most common and effective method for the synthesis of N-substituted isatins, including **1-Phenylisatin**, is the Stolle synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This two-step procedure involves the acylation

of an aniline derivative followed by an intramolecular Friedel-Crafts reaction.[5][6]

Stolle Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow of the Stolle Synthesis for **1-Phenylisatin**.

Experimental Protocol: Stolle Synthesis of **1-Phenylisatin** (Representative)

This protocol is a representative procedure based on the general principles of the Stolle synthesis.

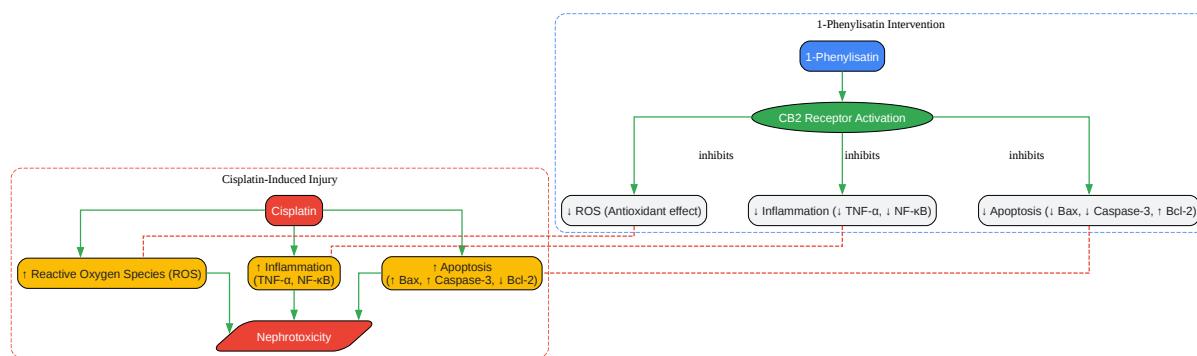
Materials:

- Diphenylamine
- Oxalyl chloride
- Aluminum chloride (AlCl₃)
- Anhydrous carbon disulfide (CS₂) or other suitable solvent

- Hydrochloric acid (HCl), dilute
- Ice
- Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

- Formation of the Intermediate:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diphenylamine in anhydrous carbon disulfide.
 - Cool the solution in an ice bath.
 - Slowly add an equimolar amount of oxalyl chloride dropwise to the cooled solution with constant stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure the completion of the acylation reaction, forming the N-(oxalyl)-diphenylamine chloride intermediate.
 - Remove the solvent under reduced pressure.
- Intramolecular Cyclization:
 - To the crude intermediate, add fresh anhydrous carbon disulfide.
 - Gradually add an excess of powdered anhydrous aluminum chloride in small portions with vigorous stirring. The amount of AlCl_3 is typically 2-3 molar equivalents.
 - After the addition of the Lewis acid, reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - The crude **1-Phenylisatin** will precipitate.


- Purification:
 - Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure **1-Phenylisatin**.

Pharmacological Activities

1-Phenylisatin has been investigated for a range of pharmacological activities, including potential anticancer, anti-HIV, and anticonvulsant properties.[\[2\]](#) A significant area of research has focused on its role as a selective Cannabinoid-2 (CB2) receptor agonist.

Selective Cannabinoid-2 (CB2) Receptor Agonism and Nephroprotection

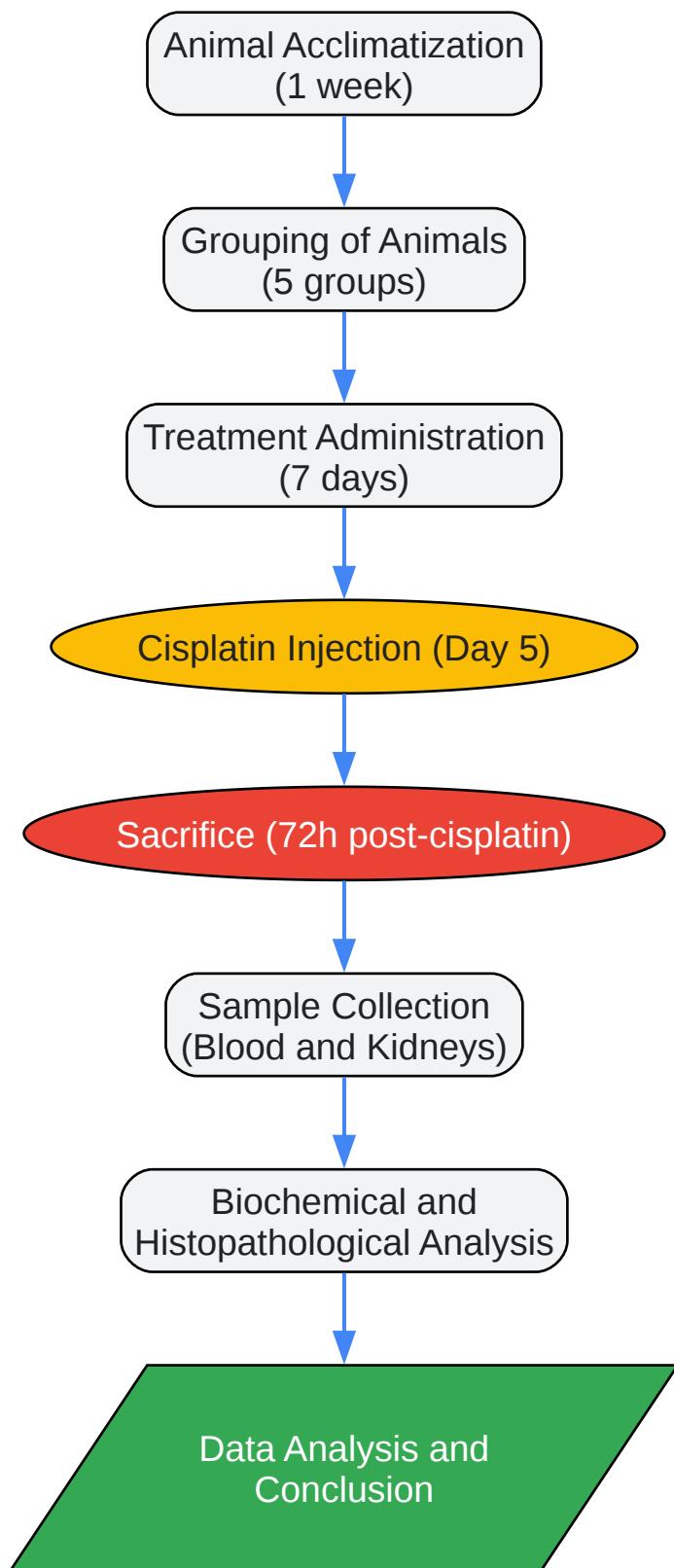
1-Phenylisatin has been identified as a selective CB2 receptor agonist that exhibits protective effects against cisplatin-induced nephrotoxicity.[\[9\]](#)[\[10\]](#) Its mechanism of action in this context involves anti-apoptotic, anti-inflammatory, and antioxidant pathways.[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Protective signaling pathway of **1-Phenylisatin** against cisplatin-induced nephrotoxicity.

Experimental Protocol: In Vivo Cisplatin-Induced Nephrotoxicity Model

The following protocol details the in vivo experiment demonstrating the nephroprotective effects of **1-Phenylisatin**.


Animals: Male Swiss albino mice.

Experimental Groups:

- Group I (Control): Received normal saline.
- Group II (**1-Phenylisatin** only): Received **1-Phenylisatin** for 7 days.
- Group III (Cisplatin only): Received a single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) on day 5.
- Group IV (**1-Phenylisatin** + Cisplatin): Received **1-Phenylisatin** for 7 days and a single i.p. injection of cisplatin on day 5.
- Group V (Antagonist + **1-Phenylisatin** + Cisplatin): Received the CB2 antagonist AM630, 15 minutes before **1-Phenylisatin** for 7 days, and a single i.p. injection of cisplatin on day 5.

Procedure:

- Acclimatize animals to laboratory conditions for one week.
- Administer treatments to the respective groups as described above.
- Sacrifice the mice 72 hours after the cisplatin injection.
- Collect blood samples for the assessment of serum creatinine and urea levels.
- Isolate the kidneys for histopathological examination and biochemical analyses.
- Biochemical analyses on kidney homogenates include measuring markers of oxidative stress (MDA and GSH), inflammation (TNF- α , NF- κ B), and apoptosis (Bax, Bcl-2, and caspase-3).
- CB2 receptor expression in the kidney tissue is also investigated.

[Click to download full resolution via product page](#)

Caption: Workflow for the in vivo study of **1-Phenylisatin**'s nephroprotective effects.

Anticancer and Anti-HIV Activities

While **1-Phenylisatin** is reported to have potential anticancer and anti-HIV activities, specific quantitative data such as IC_{50} and EC_{50} values are not readily available in the public domain from the reviewed literature.^[2] However, standard experimental protocols are used to evaluate these activities.

Objective: To determine the concentration of **1-Phenylisatin** that inhibits the growth of a cancer cell line by 50% (IC_{50}).

Materials:

- Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium
- **1-Phenylisatin**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **1-Phenylisatin** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Add a solubilization solution to dissolve the formazan crystals.

- Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.
- Calculate the percentage of cell viability for each concentration of **1-Phenylisatin** compared to the untreated control.
- The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Objective: To determine the concentration of **1-Phenylisatin** that inhibits HIV replication by 50% (EC₅₀).

Materials:

- MT-4 (human T-cell leukemia) cells
- HIV-1 stock
- **1-Phenylisatin**
- Complete cell culture medium
- 96-well microtiter plates
- Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a cell viability assay like MTT).

Procedure:

- Plate MT-4 cells in a 96-well plate.
- Add serial dilutions of **1-Phenylisatin** to the wells.
- Infect the cells with a known amount of HIV-1.
- Include control wells with cells and virus but no compound (virus control) and cells with no virus and no compound (cell control).

- Incubate the plate for 4-5 days.
- Quantify the extent of HIV-1 replication in each well using a chosen method.
- Calculate the percentage of inhibition of viral replication for each concentration of **1-Phenylisatin** compared to the virus control.
- The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

1-Phenylisatin is a versatile isatin derivative with well-defined physicochemical properties. Its synthesis is readily achievable through the Stolle synthesis. The compound exhibits significant pharmacological potential, most notably as a selective CB2 receptor agonist with demonstrated nephroprotective effects against cisplatin-induced toxicity. This activity is mediated through the modulation of apoptotic, inflammatory, and oxidative stress pathways. While its anticancer and anti-HIV activities are reported, further quantitative studies are required to fully elucidate its potency in these areas. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of **1-Phenylisatin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemeo.com [chemeo.com]
- 2. 1-PHENYLISATIN | 723-89-7 [chemicalbook.com]
- 3. bdmaee.net [bdmaee.net]
- 4. biofuranchem.com [biofuranchem.com]
- 5. synarchive.com [synarchive.com]

- 6. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 9. The Cannabinoid-2 receptor agonist, 1-phenylisatin, protects against cisplatin-induced nephrotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Phenylisatin (CAS 723-89-7): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182504#1-phenylisatin-cas-number-723-89-7\]](https://www.benchchem.com/product/b182504#1-phenylisatin-cas-number-723-89-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com